molecular formula C7HCl3F4O B1402261 1,2,4,5-Tetrafluoro-3-(trichloromethoxy)benzene CAS No. 1404194-84-8

1,2,4,5-Tetrafluoro-3-(trichloromethoxy)benzene

Cat. No.: B1402261
CAS No.: 1404194-84-8
M. Wt: 283.4 g/mol
InChI Key: DYGPMWNLRMSDKD-UHFFFAOYSA-N
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Description

The compound “1,2,4,5-Tetrafluoro-3-(trichloromethoxy)benzene” is a derivative of benzene, which is a simple aromatic ring (a hexagonal ring of carbon atoms with alternating single and double bonds). In this compound, four of the hydrogen atoms attached to the carbon in the benzene ring have been replaced by fluorine atoms, and one of the hydrogen atoms has been replaced by a trichloromethoxy group .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of a benzene ring with four fluorine atoms and one trichloromethoxy group attached. The positioning of these substituents on the benzene ring can influence the compound’s chemical properties and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reactants present. As an aromatic compound, it might undergo reactions typical of benzene and its derivatives, such as electrophilic aromatic substitution. The presence of the fluorine atoms and the trichloromethoxy group could also influence its reactivity .

Mechanism of Action

Without specific context or application, it’s challenging to define a ‘mechanism of action’ for this compound. If it were used in a biological context, for example, as a drug, the mechanism of action would refer to how the compound interacts with biological systems at the molecular level to produce its effects .

Safety and Hazards

As with any chemical compound, handling “1,2,4,5-Tetrafluoro-3-(trichloromethoxy)benzene” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties. For instance, many fluorinated compounds are potentially hazardous due to the reactivity of fluorine .

Future Directions

The potential applications and future directions for research on this compound would depend on its properties and reactivity. It could potentially be of interest in fields like materials science, pharmaceuticals, or chemical synthesis, among others .

Properties

IUPAC Name

1,2,4,5-tetrafluoro-3-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HCl3F4O/c8-7(9,10)15-6-4(13)2(11)1-3(12)5(6)14/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGPMWNLRMSDKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)OC(Cl)(Cl)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HCl3F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4,5-Tetrafluoro-3-(trichloromethoxy)benzene
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Reactant of Route 3
1,2,4,5-Tetrafluoro-3-(trichloromethoxy)benzene
Reactant of Route 4
1,2,4,5-Tetrafluoro-3-(trichloromethoxy)benzene
Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
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